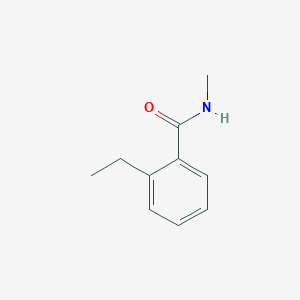

2-Ethyl-N-methylbenzamide

Description

BenchChem offers high-quality 2-Ethyl-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

634924-12-2 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-ethyl-N-methylbenzamide |

InChI |

InChI=1S/C10H13NO/c1-3-8-6-4-5-7-9(8)10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12) |

InChI Key |

WLZGIDWQSBLOAU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)NC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Mechanistic Pathways of 2-Ethyl-N-methylbenzamide: From Classical Amidation to Advanced Cross-Electrophile Coupling

Abstract

The synthesis of ortho-substituted secondary benzamides, specifically 2-Ethyl-N-methylbenzamide, presents unique steric and electronic challenges. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for three distinct synthetic pathways: classical acyl chloride activation, uronium-mediated peptide coupling, and cutting-edge nickel-catalyzed denitrogenative cross-electrophile coupling (XEC). By examining the causality behind reagent selection and reaction conditions, this guide equips drug development professionals with the strategic knowledge required to scale and optimize this critical pharmacophore.

Pathway Analysis & Mechanistic Causality

The selection of a synthetic route for 2-Ethyl-N-methylbenzamide depends heavily on the scale of production, the tolerance for harsh reagents, and the availability of starting materials.

Figure 1: Divergent synthetic pathways to 2-Ethyl-N-methylbenzamide.

The Industrial Standard: Acyl Chloride Activation

The most scalable approach involves a two-step process converting 2-ethylbenzoic acid to 2-ethylbenzoyl chloride, followed by nucleophilic acyl substitution with methylamine. Causality: Thionyl chloride (SOCl₂) is utilized as the chlorinating agent because the byproducts (SO₂ and HCl) are gaseous. According to Le Chatelier's principle, their continuous evolution irreversibly drives the equilibrium toward the acyl chloride [[1]](). Direct amidation without activation often fails or requires extreme temperatures (>150 °C) due to the formation of an unreactive carboxylate salt [[2]]().

The Discovery Standard: Uronium-Mediated Amidation

For medicinal chemistry discovery, where functional group tolerance is paramount, direct coupling using HATU or EDC/HOBt is preferred. Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. The addition of a sterically hindered base like DIPEA is critical; it deprotonates the methylamine hydrochloride to render it nucleophilic, while its own steric bulk prevents it from competing for the electrophilic ester 2.

The Catalytic Frontier: Denitrogenative Cross-Electrophile Coupling

A modern, cutting-edge approach synthesizes 2-Ethyl-N-methylbenzamide via a Nickel-catalyzed, Manganese-mediated denitrogenative cross-electrophile coupling (XEC) of N-methyl-1,2,3-benzotriazinone with ethyl tosylate 3. Causality: The extrusion of N₂ gas provides a massive entropic driving force. However, alkyl tosylates are notoriously sluggish in radical generation. To solve this, Tetrabutylammonium iodide (TBAI) is added as a co-catalyst to perform an in situ Finkelstein reaction, converting the unreactive ethyl tosylate into highly reactive ethyl iodide 4. Manganese powder acts as the stoichiometric reductant to regenerate the active Ni(0) species.

Figure 2: Mechanism of Ni-catalyzed denitrogenative cross-electrophile coupling.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, each protocol below is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) to prevent the carryover of impurities.

Protocol A: Classical Acyl Chloride Amidation

-

Activation Setup: In a fume hood, combine 2-ethylbenzoic acid (1.0 equiv) and thionyl chloride (1.5 equiv) in a round-bottom flask equipped with a reflux condenser.

-

Reaction: Heat the mixture to reflux (approx. 75 °C) for 2 hours.

-

IPC Validation: Monitor the cessation of HCl/SO₂ gas evolution. Quench a 10 µL aliquot in anhydrous methanol and analyze via TLC/GC-MS to confirm 100% conversion to the methyl ester derivative (indicating complete acyl chloride formation) 1.

-

-

Distillation: Remove excess SOCl₂ via distillation under reduced pressure to isolate crude 2-ethylbenzoyl chloride.

-

Amidation: Dissolve the crude intermediate in anhydrous THF. Add dropwise to a vigorously stirred, chilled (0 °C) solution of methylamine (3.0 equiv) in THF.

-

Workup: Extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.

Protocol B: Uronium-Mediated Coupling (HATU)

-

Setup: Dissolve 2-ethylbenzoic acid (1.0 equiv) and methylamine hydrochloride (1.2 equiv) in anhydrous DMF (0.2 M).

-

Base Addition: Add DIPEA (3.0 equiv) and cool the system to 0 °C.

-

Activation: Add HATU (1.1 equiv) portion-wise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

IPC Validation: Validate reaction completion via LC-MS. The starting acid mass (m/z 150) must be entirely consumed, replaced by the product peak (m/z 164).

-

-

Workup: Dilute with EtOAc. Wash the organic phase with 5% aqueous LiCl (3x) to thoroughly partition the DMF into the aqueous layer. Wash with 1M HCl and brine, dry, and concentrate.

Protocol C: Ni-Catalyzed Denitrogenative XEC

-

Catalyst Setup: In a dry 25 mL flask under N₂ atmosphere, combine N-methyl-1,2,3-benzotriazinone (1.0 equiv), ethyl tosylate (1.5 equiv), NiCl₂(DME) (5 mol%), 2,2'-bipyridine (bpy) (5 mol%), TBAI (3 mol%), and Mn powder (2.0 equiv) 3.

-

Solvent & Activation: Add non-anhydrous Dimethylacetamide (DMA) followed by TMSCl (10 mol%). Note: TMSCl chemically scrubs the oxide layer off the Mn powder, activating the metal surface for efficient electron transfer4.

-

Reaction: Stir the mixture at 60 °C for 12 hours.

-

IPC Validation: Monitor via GC-MS. Confirm the absence of the proto-denitrogenation side product (N-methylbenzamide) and verify the formation of the 2-Ethyl-N-methylbenzamide peak.

-

-

Workup: Filter the crude mixture through a Celite pad to remove Mn residues. Extract with EtOAc, wash with water, and purify via silica gel column chromatography.

Quantitative Pathway Comparison

Choosing the optimal synthetic route requires balancing yield, scalability, and environmental impact. The data below summarizes the operational metrics of the three methodologies.

| Metric | Classical Acyl Chloride | Uronium Coupling (HATU) | Denitrogenative XEC |

| Primary Reagents | SOCl₂, CH₃NH₂ | HATU, DIPEA, CH₃NH₂ | NiCl₂, Mn, TBAI, EtOTs |

| Yield Potential | >90% | 85–95% | ~88% |

| Reaction Temp | 75 °C (Reflux) | 0 °C to 25 °C | 60 °C |

| Scalability | High (Kilogram scale) | Low (Discovery scale) | Moderate (Gram scale) |

| Green Chem Profile | Poor (Toxic SO₂/HCl gas) | Moderate (High E-factor) | Good (Non-anhydrous, catalytic) |

Conclusion

The synthesis of 2-Ethyl-N-methylbenzamide can be tailored to the specific needs of the laboratory or manufacturing plant. While the classical acyl chloride route remains the undisputed champion of industrial scalability, peptide-coupling reagents offer a milder alternative for sensitive discovery workflows. Furthermore, the advent of Ni-catalyzed denitrogenative cross-electrophile coupling represents a paradigm shift, allowing chemists to bypass carboxylic acids entirely and construct complex ortho-substituted benzamides directly from benzotriazinones and simple alkyl sulfonates.

References

-

BenchChem. "Common side reactions and impurities in 2-Ethylbenzamide synthesis." BenchChem Technical Support. 1

-

ResearchGate Contributors. "How to produce amide from Benzoic acid and amine directly?" ResearchGate Q&A. 2

-

Hong, Y., Zhang, X., & Zou, G. "Iodide/Nickel Co-Catalyzed Manganese-Mediated Denitrogenative Cross-Electrophile Coupling of Benzotriazinones with Alkyl Sulfonates." Molecules, 2025, 30(11), 2397. 3

-

Hong, Y., et al. (PDF Supplement). "Iodide/Nickel Co-Catalyzed Manganese-Mediated Denitrogenative Cross-Electrophile Coupling of Benzotriazinones with Alkyl Sulfonates." ResearchGate. 4

Sources

2-Ethyl-N-methylbenzamide: Molecular Structure, Conformational Dynamics, and Experimental Characterization

Executive Summary

2-Ethyl-N-methylbenzamide (CAS Registry Number: 634924-12-2)[1] is a highly specialized ortho-substituted benzamide derivative that serves as a critical structural motif in medicinal chemistry and advanced organic synthesis. The presence of an ethyl group at the ortho position of the aromatic ring, combined with an N-methyl amide functionality, creates a unique steric environment that fundamentally dictates the molecule's 3D architecture. Understanding its conformational landscape—specifically the restricted rotation around the C(aryl)–C(carbonyl) and C–N bonds—is paramount for rational drug design, as these rotational barriers directly influence receptor binding affinity, membrane permeability, and overall pharmacokinetics[2].

This technical guide provides an in-depth analysis of the structural mechanics of 2-Ethyl-N-methylbenzamide, detailing the causality behind its rotameric states, and establishes self-validating experimental protocols for its synthesis and conformational analysis.

Structural and Electronic Architecture

The Ortho-Effect and Disruption of Planarity

In unsubstituted benzamides, the conjugated system strongly favors a planar conformation to maximize the overlap between the aromatic π-system and the carbonyl π-bond. However, the introduction of the ortho-ethyl group in 2-Ethyl-N-methylbenzamide introduces severe A1,3 steric strain[3].

To minimize this steric clash, the molecule undergoes a conformational adjustment where the amide plane twists out of the aromatic plane. This orthogonal (or near-orthogonal) geometry significantly reduces the resonance overlap between the benzene ring and the carbonyl group. Consequently, the carbonyl oxygen and the N-methyl group are forced into specific spatial orientations relative to the ethyl substituent, creating a rigidified scaffold that is highly valued in the design of conformationally locked pharmacophores (such as cereblon binders in PROTACs)[2].

Amide Bond Resonance and Cis/Trans Isomerism

The C–N bond in secondary amides possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π∗ antibonding orbital. This restricts rotation, leading to two distinct geometric isomers (rotamers):

-

Trans (Z) Conformation: The N-methyl group is anti to the carbonyl oxygen. This is typically the thermodynamically preferred state due to minimized steric repulsion between the N-alkyl group and the aryl moiety.

-

Cis (E) Conformation: The N-methyl group is syn to the carbonyl oxygen. This state is higher in energy but remains accessible depending on the solvent environment and temperature.

Caption: Conformational equilibrium and rotational barriers in 2-Ethyl-N-methylbenzamide.

Conformational Dynamics & Rotameric Exchange

NMR Manifestation of Restricted Rotation

The restricted rotation in ortho-substituted N-methylbenzamides manifests uniquely in Nuclear Magnetic Resonance (NMR) spectroscopy. At ambient temperature (25 °C), the thermal energy is often insufficient to overcome the rotational barrier of the C–N bond rapidly on the NMR timescale.

As documented in analogous ortho-substituted benzamides, this slow exchange rate results in the appearance of "broad humps" in the 1 H NMR spectrum for the N-methyl protons, rather than the sharp singlets observed in meta- or para-substituted derivatives[4]. The ortho-ethyl group acts as a steric wall, elevating the activation energy ( ΔG‡ ) required for the N-methyl group to rotate past the carbonyl oxygen.

Variable Temperature (VT) NMR Principles

To quantify this rotational barrier, Variable Temperature (VT) NMR is employed. By systematically increasing the temperature, the thermal energy eventually surpasses the rotational barrier. The distinct signals of the cis and trans rotamers broaden, coalesce into a single broad peak at the "coalescence temperature" ( Tc ), and finally resolve into a single sharp time-averaged peak at higher temperatures (e.g., 75 °C).

Experimental Workflows

The following protocols outline the self-validating synthesis of 2-Ethyl-N-methylbenzamide and its subsequent conformational analysis.

Protocol A: Synthesis of 2-Ethyl-N-methylbenzamide

While novel transition-metal-catalyzed denitrogenative cross-electrophile couplings (e.g., using benzotriazinones and ethyl tosylate) have been reported[5][6], standard amide coupling remains the most robust and scalable method for generating this compound[7].

Reagents & Materials:

-

2-Ethylbenzoic acid (1.0 equiv)

-

Methylamine hydrochloride (1.5 equiv)

-

Coupling Agent: HATU (1.2 equiv) or EDC·HCl/HOBt

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF

Step-by-Step Methodology:

-

Activation: Dissolve 2-ethylbenzoic acid in anhydrous DCM under an inert argon atmosphere. Add HATU and stir for 10 minutes at 0 °C to form the active ester intermediate. Causality: Pre-activation minimizes side reactions and ensures rapid coupling.

-

Amine Addition: Add methylamine hydrochloride followed by the slow, dropwise addition of DIPEA. The excess base is required to neutralize the hydrochloride salt and drive the reaction.

-

Propagation: Allow the reaction mixture to warm to room temperature and stir for 4–6 hours. Monitor progression via TLC or LC-MS until the complete consumption of the starting acid.

-

Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl, water, and brine to remove unreacted amine and urea byproducts.

-

Purification: Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield 2-Ethyl-N-methylbenzamide as a white solid[5].

Protocol B: VT-NMR Conformational Analysis

To determine the thermodynamic parameters of the C–N bond rotation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of purified 2-Ethyl-N-methylbenzamide in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6 or Toluene- d8 ). Causality: High-boiling solvents prevent sample boiling at the elevated temperatures required to reach coalescence.

-

Probe Tuning: Insert the sample into a 400 MHz or higher NMR spectrometer. Tune and match the probe at 25 °C.

-

Data Acquisition (Thermal Gradient): Acquire 1 H NMR spectra at 10 °C increments from 25 °C up to 90 °C. Allow 5–10 minutes of equilibration time at each temperature step before pulsing to ensure thermal homogeneity.

-

Line Shape Analysis: Export the FID data and perform dynamic NMR line shape analysis on the N-methyl proton signals to extract the exchange rate constant ( k ) at each temperature.

-

Thermodynamic Extraction: Plot ln(k/T) versus 1/T (Eyring Plot) to calculate the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ).

Caption: Integrated workflow from chemical synthesis to thermodynamic conformational analysis.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 2-Ethyl-N-methylbenzamide

| Property | Value | Reference / Source |

| IUPAC Name | 2-ethyl-N-methylbenzamide | [1] |

| CAS Registry Number | 634924-12-2 | [1][8] |

| Molecular Formula | C10H13NO | Derived |

| Molecular Weight | 163.22 g/mol | [1] |

| Physical State | White solid | [5] |

| Melting Point | 92–93 °C | [5] |

| 1 H NMR (N-Methyl Shift) | ~2.94 ppm (d, J = 4.8 Hz, CDCl3 ) | [5] |

Table 2: Typical Thermodynamic Parameters for Ortho-Substituted N-Methylbenzamide Bond Rotation

(Note: Values represent generalized data for the ortho-alkyl N-methylbenzamide class derived from dynamic NMR studies).

| Parameter | Symbol | Typical Value Range | Mechanistic Implication |

| Activation Free Energy | ΔG‡ | 16.0 – 18.5 kcal/mol | High barrier due to ortho-steric clash preventing planar transition states. |

| Coalescence Temperature | Tc | 60 °C – 80 °C | Requires elevated heat to observe time-averaged NMR signals. |

| Rotamer Ratio (Trans:Cis) | Keq | > 90:10 | Strong preference for the trans geometry to minimize A-strain. |

References

- Benzamida, 2-etil-N-metil- (9CI) 634924-12-2 wiki - Es - Guidechem Guidechem.

- 2-Methyl-N-(3-methyl-phenyl)benzamide PubMed (NIH).

- Iodide/Nickel Co-Catalyzed Manganese-Mediated Denitrogenative Cross-Electrophile Coupling of Benzotriazinones with Alkyl Sulfon

- Conformations of the ortho-substituted molecules in the Experimental Set ResearchG

- Benzamide, 2-ethyl-N-methyl- (9CI)

- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides NIScPR.

- (PDF)

- Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs ChemRxiv.

- Selective Inhibition of Adenylyl Cyclase 1 for the Treatment of Chronic Pain Purdue University Gradu

- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides Semantic Scholar.

Sources

CAS number 57056-81-2 properties

Comprehensive Technical Guide on N-Ethyl-2-methylbenzamide (CAS 57056-81-2): Properties, Synthesis, and Applications in Drug Development

Executive Summary

As a Senior Application Scientist, I frequently evaluate chemical intermediates not just for their static properties, but for their dynamic utility in complex synthetic workflows. CAS 57056-81-2, formally known as N-ethyl-2-methylbenzamide (or N-ethyl-o-toluamide), is a prime example of a deceptively simple molecule that serves as a critical linchpin in multiple domains of therapeutic development[1]. Structurally, it is a secondary amide featuring an ortho-methylated benzene ring. This specific steric and electronic arrangement makes it a highly valuable pharmacophore and synthetic building block—most notably as the direct precursor to the anti-parasitic drug Crotamiton[2], a scaffold for next-generation insect repellents[3], and a structural anchor in modern Janus Kinase (JAK) inhibitors[4].

This whitepaper deconstructs the physicochemical profile, mechanistic utility, and self-validating synthetic protocols associated with CAS 57056-81-2.

Physicochemical Profiling

Understanding the baseline properties of CAS 57056-81-2 is essential for predicting its behavior in organic solvents and its pharmacokinetic potential. The presence of the secondary amide allows it to act as both a hydrogen bond donor and acceptor, while the ortho-methyl group restricts rotation, locking the molecule into specific conformations favorable for target binding[1].

| Property | Value | Clinical / Synthetic Relevance |

| IUPAC Name | N-ethyl-2-methylbenzamide | Standard nomenclature[1]. |

| Molecular Formula | C10H13NO | Determines stoichiometric calculations[1]. |

| Molecular Weight | 163.22 g/mol | Low MW allows it to be a fragment in larger APIs[1]. |

| XLogP3 | 1.3 | Optimal lipophilicity for topical penetration (e.g., Crotamiton)[1]. |

| Hydrogen Bond Donors | 1 | Crucial for kinase hinge-region binding[1]. |

| Hydrogen Bond Acceptors | 1 | Facilitates target interaction and solubility[1]. |

| Rotatable Bonds | 2 | Low conformational entropy favors high-affinity binding[1]. |

Core Synthetic Utility I: Precursor to Crotamiton

Crotamiton (N-ethyl-N-(2-methylphenyl)-2-butenamide) is an essential anti-scabies and anti-pruritic agent. CAS 57056-81-2 is the exact intermediate generated in the penultimate step of its commercial production[2].

Causality in Synthesis: The synthesis relies on the sequential functionalization of o-toluic acid. By first forming the secondary amide (CAS 57056-81-2), the nitrogen is primed for a subsequent N-acylation. The steric hindrance of the ortho-methyl group requires careful temperature control during the final condensation with crotonyl chloride to ensure high yields of the tertiary amide[2].

Caption: Workflow for the synthesis of Crotamiton utilizing CAS 57056-81-2 as the critical intermediate.

Core Synthetic Utility II: Scaffold for Novel Carboxamide Repellents

While N,N-diethyl-3-methylbenzamide (DEET) remains the gold standard for arthropod repellency, its high volatility limits its duration of action[3]. CAS 57056-81-2 serves as a foundational scaffold to develop heavier, less volatile carboxamides.

Mechanistic Insight: By shifting the methyl group to the ortho position and utilizing an N-ethyl secondary amide, researchers can synthesize tertiary amides (e.g., N-butyl-N-ethyl-2-methylbenzamide) via alkylation[3]. These modifications lower the vapor pressure, allowing the compound to remain on the skin longer, effectively doubling the protection time against mosquito vectors compared to standard DEET formulations[3],[5].

Core Synthetic Utility III: Building Block in JAK Inhibitors

In modern targeted therapies, particularly for autoimmune diseases like hidradenitis suppurativa, Janus Kinase (JAK) inhibitors are paramount[6]. CAS 57056-81-2 derivatives are frequently incorporated into complex aminopyrimidinyl compounds[4].

Binding Causality: The benzamide fragment mimics the adenine ring of ATP. The secondary amide of the N-ethyl-2-methylbenzamide moiety acts as a critical hydrogen bond donor/acceptor pair, anchoring the inhibitor into the hinge region of the JAK1/TYK2 ATP-binding pocket[4]. The ortho-methyl group forces the aromatic ring out of coplanarity with the amide, perfectly angling the molecule to occupy the hydrophobic specificity pocket of the kinase, thereby preventing STAT phosphorylation[4],[6].

Caption: Mechanism of action for JAK inhibitors utilizing the benzamide scaffold to block STAT phosphorylation.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following methodologies are designed as self-validating systems, where each step contains an inherent quality control checkpoint.

Protocol A: Synthesis of N-Ethyl-2-methylbenzamide (CAS 57056-81-2) Objective: High-yield amidation of 2-methylbenzoyl chloride.

-

Acyl Chloride Formation : Reflux o-toluic acid (1.0 eq) with thionyl chloride (1.5 eq) for 2 hours. Causality: The evolution of SO2 and HCl gases drives the reaction to completion. Validation: Cease reflux when gas evolution stops; remove excess SOCl2 in vacuo.

-

Amidation : Dissolve the resulting 2-methylbenzoyl chloride in anhydrous dichloromethane (DCM). Cool to 0°C in an ice bath. Dropwise, add a 70% aqueous solution of ethylamine (2.5 eq). Causality: The 0°C environment suppresses thermal degradation and side-reactions. The excess ethylamine acts as both the nucleophile and an acid scavenger, neutralizing the generated HCl to form ethylammonium chloride salts.

-

Workup : Wash the organic layer sequentially with 1M HCl (to remove unreacted amine) and brine. Dry over anhydrous MgSO4 and concentrate.

-

Self-Validation Checkpoint : Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the high-Rf acyl chloride spot confirms completion. 1H-NMR will definitively show a triplet (~1.2 ppm) and a multiplet/quartet (~3.4 ppm) for the ethyl group, alongside a broad singlet for the amide N-H.

Protocol B: Conversion to Crotamiton (Tertiary Amide Formation) Objective: N-acylation of the secondary amide[2].

-

Deprotonation : Dissolve CAS 57056-81-2 in anhydrous tetrahydrofuran (THF). Add sodium hydride (NaH, 1.2 eq) at 0°C. Causality: Secondary amides are poor nucleophiles. NaH irreversibly deprotonates the amide nitrogen, generating a highly reactive, resonance-stabilized amide anion.

-

Condensation : Slowly add crotonyl chloride (1.1 eq). Stir for 4 hours at room temperature.

-

Self-Validation Checkpoint : Quench with water and extract with ethyl acetate. Purify via vacuum distillation. Use GC-MS to confirm the molecular weight (203.28 g/mol ) and assess the cis/trans isomer ratio of the crotonyl double bond, ensuring the API meets pharmacopeial standards[2].

References

-

Title: N-ethyl-2-methylbenzamide | C10H13NO | CID 4060517 Source: PubChem - NIH URL: [Link]

-

Title: Crotamiton Source: AERU - University of Hertfordshire URL: [Link]

-

Title: Novel Carboxamides as Potential Mosquito Repellents Source: Journal of Medical Entomology | Oxford Academic URL: [Link]

- Title: WO2016027195A1 - Aminopyrimidinyl compounds as jak inhibitors Source: Google Patents URL

- Title: WO2021048736A1 - Methods of treating hidradenitis suppurativa Source: Google Patents URL

Sources

- 1. N-ethyl-2-methylbenzamide | C10H13NO | CID 4060517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crotamiton [sitem.herts.ac.uk]

- 3. academic.oup.com [academic.oup.com]

- 4. WO2016027195A1 - Aminopyrimidinyl compounds as jak inhibitors - Google Patents [patents.google.com]

- 5. academic.oup.com [academic.oup.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to the Spectroscopic Characterization of 2-Ethyl-N-methylbenzamide

Introduction: The Analytical Imperative for Substituted Benzamides

Substituted benzamides are a prevalent scaffold in medicinal chemistry, valued for their role in creating compounds with a wide array of biological activities. The precise arrangement of substituents on the aromatic ring and the amide nitrogen dictates the molecule's three-dimensional conformation, reactivity, and interaction with biological targets. Consequently, unambiguous characterization is not merely a procedural step but a fundamental requirement for reproducible and meaningful research.

The analysis of 2-Ethyl-N-methylbenzamide presents a distinct challenge due to the ortho-ethyl substitution. This steric bulk in proximity to the amide functionality is expected to influence the rotation around the aryl-carbonyl and carbonyl-nitrogen bonds. These conformational restrictions can manifest as complex and temperature-dependent phenomena in Nuclear Magnetic Resonance (NMR) spectra, a key insight for the analytical scientist. This guide will deconstruct the predicted spectroscopic signature of the molecule across NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing both the expected data and the scientific rationale behind it.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For 2-Ethyl-N-methylbenzamide, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and connectivity.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. Due to hindered rotation around the amide C-N bond, it is plausible that the N-methyl and N-H protons (if a secondary amide were present) could appear as broadened signals or even as distinct sets of signals (rotamers) at room temperature.

Table 1: Predicted ¹H NMR Data for 2-Ethyl-N-methylbenzamide (500 MHz, in CDCl₃)

| Atom Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Rationale & Insights |

|---|---|---|---|---|

| CH₃ (Ethyl) | ~1.25 | triplet | ~7.6 | Shielded aliphatic protons, split by the adjacent CH₂ group. |

| CH₃ (N-Methyl) | ~2.95 | singlet (broad) | N/A | Deshielded by the adjacent nitrogen and carbonyl group. Broadening is anticipated due to potential restricted C-N bond rotation. |

| CH₂ (Ethyl) | ~2.70 | quartet | ~7.6 | Diastereotopic protons due to proximity to the chiral center created by rotamers, but likely to appear as a simple quartet. Deshielded by the aromatic ring. |

| Aromatic H (4 positions) | ~7.20 - 7.40 | multiplet | N/A | The ortho-ethyl group breaks the symmetry of the ring, leading to a complex multiplet for the four aromatic protons. |

| NH (Amide) | ~6.0 - 6.5 | singlet (broad) | N/A | This signal would only be present if the compound were a secondary amide. For the tertiary amide 2-Ethyl-N-methylbenzamide, this signal will be absent. |

Predicted ¹³C NMR Spectral Data

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments and provides information about their electronic state.

Table 2: Predicted ¹³C NMR Data for 2-Ethyl-N-methylbenzamide (125 MHz, in CDCl₃)

| Atom Assignment | Predicted Chemical Shift (δ) ppm | Rationale & Insights |

|---|---|---|

| CH₃ (Ethyl) | ~15 | Standard aliphatic carbon signal. |

| CH₂ (Ethyl) | ~26 | Aliphatic carbon attached to the aromatic ring. |

| CH₃ (N-Methyl) | ~35 | Carbon attached to nitrogen, deshielded. May be broadened due to rotamers. |

| Aromatic CH (4 carbons) | ~125 - 130 | A complex set of signals is expected due to the lack of symmetry. |

| Aromatic C (quaternary, C-CO) | ~135 | Quaternary carbon attached to the carbonyl group. |

| Aromatic C (quaternary, C-Ethyl) | ~140 | Quaternary carbon attached to the ethyl group. |

| C=O (Amide) | ~171 | Deshielded carbonyl carbon, characteristic for amides. |

Experimental Protocol for NMR Spectroscopy

A robust NMR protocol ensures data quality and reproducibility. The choice of solvent and acquisition parameters is critical.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified 2-Ethyl-N-methylbenzamide for ¹H NMR (20-50 mg for ¹³C NMR).[1]

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for small organic molecules due to its good solubilizing power and well-defined residual solvent peak.[2]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation & Acquisition:

-

Use a spectrometer with a field strength of at least 400 MHz to achieve good signal dispersion, especially for the aromatic region.

-

Lock & Shim: Lock the spectrometer on the deuterium signal of CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Utilize a standard single-pulse experiment (e.g., 'zg30').

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.[1]

-

Acquire 16-32 scans for a sufficient signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse program.

-

Set the spectral width to cover 0-220 ppm.

-

Use a relaxation delay of 2 seconds. A longer delay may be needed for quaternary carbons if quantitative analysis is required.

-

Acquire a sufficient number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H.[1]

-

-

NMR Workflow Diagram

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. For 2-Ethyl-N-methylbenzamide, the most characteristic signals will be from the amide carbonyl group and the aromatic ring.

Table 3: Predicted IR Absorption Bands for 2-Ethyl-N-methylbenzamide

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Insights |

|---|---|---|---|

| ~3060 | C-H Aromatic | Medium-Weak | Characteristic stretching of sp² C-H bonds on the benzene ring. |

| ~2970, ~2870 | C-H Aliphatic | Medium | Asymmetric and symmetric stretching of sp³ C-H bonds in the ethyl and methyl groups. |

| ~1645 | C=O Amide (Amide I Band) | Strong | This is the most prominent and diagnostic peak for an amide, arising from the carbonyl stretch. Its position indicates a conjugated amide system.[3] |

| ~1600, ~1470 | C=C Aromatic | Medium-Strong | Skeletal vibrations of the benzene ring. |

| ~1400 | C-N Stretch | Medium | Stretching vibration of the bond between the carbonyl carbon and the nitrogen. |

| ~750 | C-H Aromatic Bend | Strong | Out-of-plane bending for an ortho-disubstituted benzene ring. |

Experimental Protocol for IR Spectroscopy

The choice of sampling technique depends on the physical state of the compound. Assuming it is a solid or viscous liquid at room temperature, a KBr pellet or ATR-FTIR would be appropriate.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle.

-

The goal is to create a fine, homogeneous powder to minimize light scattering.[4]

-

Place the powder into a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent disc.

-

-

Sample Preparation (ATR-FTIR Method):

-

This modern technique requires minimal sample preparation.[3]

-

Place a small amount of the neat sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Place the prepared sample (KBr pellet or ATR unit) in the spectrometer's sample compartment.

-

Acquire a background spectrum of the empty instrument (or clean ATR crystal) first.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through analysis of its fragmentation patterns.

Predicted Mass Spectrum Data

For a molecule like 2-Ethyl-N-methylbenzamide, Electron Ionization (EI) is a common technique that will induce fragmentation, while a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI) would be used to confirm the molecular ion.[5]

-

Molecular Ion (M⁺•): The expected exact mass is 163.0997 g/mol . A high-resolution mass spectrometer (HRMS) would be used to confirm this value, thereby validating the elemental formula C₁₀H₁₃NO.

-

Key Fragmentation Pathways (under EI):

-

The molecular ion peak at m/z = 163 should be observable.

-

Loss of the ethyl group (-CH₂CH₃): A fragment at m/z = 134 is possible, though less common than alpha-cleavage.

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring is highly characteristic. This would lead to a prominent peak corresponding to the 2-ethylbenzoyl cation at m/z = 119 . This is often the base peak for such structures.

-

Formation of the tropylium ion: The fragment at m/z = 119 can lose carbon monoxide (CO) to form an ethyl-substituted tropylium-type ion at m/z = 91 .

-

Table 4: Predicted Key Fragments in EI-MS

| m/z | Proposed Fragment | Rationale |

|---|---|---|

| 163 | [C₁₀H₁₃NO]⁺• | Molecular Ion (M⁺•) |

| 119 | [C₈H₇O]⁺ | Base Peak. Loss of the N-methyl, N-ethyl group via cleavage alpha to the carbonyl. |

| 91 | [C₇H₇]⁺ | Loss of CO from the m/z 119 fragment. |

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

This protocol combines Gas Chromatography for separation with MS for detection and is ideal for a volatile, thermally stable compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

-

Instrumentation & Acquisition:

-

GC Conditions:

-

Injector: Set to a temperature that ensures rapid volatilization without degradation (e.g., 250 °C).

-

Column: Use a standard nonpolar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

-

-

MS Conditions (EI):

-

Ionization Energy: Standard 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: ~230 °C.

-

-

MS Workflow Diagram

Caption: Workflow for GC-MS structural analysis.

Conclusion

This guide provides a detailed, predictive framework for the comprehensive spectroscopic characterization of 2-Ethyl-N-methylbenzamide. By integrating predicted data from ¹H NMR, ¹³C NMR, IR, and MS with robust, field-proven experimental protocols, researchers are equipped with the necessary tools and scientific rationale to confidently elucidate and confirm the structure of this molecule. The key analytical signatures to anticipate are the broadened N-methyl signal in the ¹H NMR spectrum, the strong amide I band around 1645 cm⁻¹ in the IR spectrum, and the characteristic base peak at m/z 119 in the EI mass spectrum. This document serves as a self-validating system for the analysis of this and structurally related substituted benzamides.

References

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

-

Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. Retrieved March 13, 2026, from [Link]

-

University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Retrieved March 13, 2026, from [Link]

- Harikrishna, K., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of the Indian Chemical Society, 91, 1-6.

-

Scribd. (n.d.). IR Spectroscopy of Amides and Applications. Retrieved March 13, 2026, from [Link]

-

Patsnap Eureka. (2026, February 28). Amide Infrared Spectroscopy: Determining Purity via Peak Analysis. Retrieved March 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). N-ethyl-2-methylbenzamide. PubChem Compound Database. Retrieved March 13, 2026, from [Link]

-

MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved March 13, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved March 13, 2026, from [Link]

-

NIST. (n.d.). Benzamide, N-methyl-. NIST Chemistry WebBook. Retrieved March 13, 2026, from [Link]

-

SpectraBase. (n.d.). N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzamide - Optional[1H NMR] - Spectrum. Retrieved March 13, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 5). IR Sample Preparation: A Practical Guide. Retrieved March 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Ethyl-N-methyl-benzamide. PubChem Compound Database. Retrieved March 13, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzamide, N-methyl- [webbook.nist.gov]

- 3. 251552-33-7|5-Amino-N-ethyl-2-methylbenzamide|BLD Pharm [bldpharm.com]

- 4. N-ethyl-2-methylbenzamide | C10H13NO | CID 4060517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Ethyl-N-methyl-benzamide | C10H13NO | CID 527045 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Benzamide Scaffold: A Technical Whitepaper on N-Substituted Derivatives in Modern Therapeutics

Executive Summary

N-substituted benzamide derivatives represent a highly modular and privileged scaffold in medicinal chemistry. By systematically altering the N-substituent and the benzamide core, researchers can radically shift the pharmacological profile of these molecules—from epigenetic modulators (HDAC inhibitors) in oncology to neuroleptic agents and apoptosis-inducing compounds. This whitepaper synthesizes current literature, elucidates the structure-activity relationships (SAR), and provides self-validating synthetic protocols for drug development professionals.

Pharmacological Landscapes & Mechanisms of Action

Epigenetic Modulation via HDAC Inhibition

In the realm of oncology, N-substituted benzamides are critical components of Class I Histone Deacetylase (HDAC) inhibitors[1]. The prototypical compound, Entinostat (MS-275), utilizes an N-(2-aminophenyl)benzamide motif.

Mechanistic Causality: The efficacy of these compounds relies on the 2-amino substituent on the phenyl ring, which acts as a bidentate chelator for the zinc ion (Zn²⁺) buried within the HDAC active site[2]. Recent structural optimizations, such as the introduction of indole fragments into the surface-recognition cap, have yielded novel derivatives (e.g., Compound 3j) that exhibit superior HDAC1 selectivity and sub-micromolar inhibitory potency compared to legacy molecules[3].

Apoptosis and NF-κB Pathway Uncoupling

Certain N-substituted benzamides, such as declopramide (3-chloroprocainamide), exhibit a potent, dual-action mechanism: they induce rapid apoptosis while simultaneously inhibiting the NF-κB inflammatory pathway[4].

Mechanistic Causality: At concentrations exceeding 250 μM, declopramide triggers mitochondrial membrane depolarization[5]. This physical destabilization forces the release of cytochrome c into the cytosol, activating caspase-9 and culminating in a G2/M cell cycle arrest[5]. Crucially, this apoptotic cascade is entirely independent of p53 activation, making it a highly viable mechanism for targeting p53-deficient malignancies[5]. Concurrently, the compound blocks the breakdown of IκBβ, which sequesters NF-κB in the cytoplasm, thereby preventing the transcription of pro-inflammatory cytokines[4].

Mechanism of N-substituted benzamide-induced apoptosis and NF-κB inhibition.

Neuropharmacology: D2/D3 Receptor Antagonism

Structurally related benzamides (e.g., amisulpride, sulpiride, tiapride) exhibit a dose-dependent, dual activity on dopaminergic receptors[6]. At low therapeutic doses, they preferentially block presynaptic D3 receptors, which increases dopamine levels in the synaptic cleft (yielding an antidepressant effect). At higher doses, they antagonize postsynaptic D2 receptors, providing antipsychotic efficacy[6].

Structure-Activity Relationship (SAR) Data Summaries

To streamline drug design, the following table synthesizes the quantitative bioactivity and structural determinants of key N-substituted benzamide classes.

| Compound Class / Prototype | Primary Target | Key Structural Determinant | Observed Bioactivity / IC₅₀ |

| N-(2-aminophenyl)benzamides (MS-275) | HDAC1 / HDAC2 | 2-amino group for Zn²⁺ chelation | HDAC1 IC₅₀ ≈ 0.668 µM[3] |

| Indole-containing benzamides (Compound 3j) | HDAC1 | 5-fluoro-indole cap + 1,2-phenylenediamine ZBG | HDAC1 IC₅₀ ≈ 0.330 µM[3] |

| 3-chloro-N-substituted benzamides (Declopramide) | Caspase-9 / NF-κB | 3'-chloro substitution on the benzamide ring | Apoptosis induction at >250 µM[5] |

| Amisulpride analogs | D2 / D3 Receptors | N-substitution with pyrrolidine/aliphatic amines | Dose-dependent receptor antagonism[6] |

Synthetic Methodologies & Self-Validating Protocols

As application scientists, selecting the correct synthetic route is paramount. The traditional use of thionyl chloride (SOCl₂) to form acid chlorides is robust but highly aggressive, often degrading acid-sensitive moieties (e.g., indole rings) and causing racemization of stereocenters[7]. For complex drug candidates, we employ HBTU-mediated coupling, which provides a mild, room-temperature alternative that preserves functional group integrity[3].

Protocol 1: HBTU-Mediated Amide Coupling (Mild Conditions)

Rationale: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) generates a highly reactive but stable active ester intermediate, ensuring high yields without the harsh acidic byproducts of SOCl₂[3].

Step-by-Step Methodology:

-

Activation: Dissolve the substituted benzoic acid (1.0 eq) and HBTU (1.2 eq) in anhydrous acetonitrile (CH₃CN) or DMF. Stir for 20 minutes.

-

Causality: Pre-activation ensures the complete conversion of the carboxylic acid into the active ester before the amine is introduced, preventing the amine from forming an unreactive salt with the free acid.

-

-

Base Addition: Add triethylamine (TEA) or DIPEA (2.5 eq) to the mixture.

-

Causality: The base serves a dual purpose: it neutralizes the acidic hexafluorophosphate byproduct and deprotonates the target amine, maximizing its nucleophilicity.

-

-

Coupling: Introduce the target aryl or alkyl amine (1.05 eq) dropwise. Stir the reaction at room temperature for 2 to 6 hours[3].

-

Self-Validation Checkpoint 1 (Reaction Progress): Monitor the disappearance of the starting benzoic acid via Thin-Layer Chromatography (TLC) using an EtOAc/Hexane eluent system. The active ester will appear as a distinct, transient spot that converts to the final product.

-

Quenching & Precipitation: Slowly adjust the pH of the solution to 5–6 using dilute aqueous HCl.

-

Causality: Mild acidification protonates any unreacted aliphatic/aryl amines, rendering them water-soluble, while forcing the highly hydrophobic N-substituted benzamide product to crash out of solution as a solid precipitate.

-

-

Self-Validation Checkpoint 2 (Purity & Identity): Filter the precipitate and wash with cold water. Validate the amide bond formation via IR spectroscopy (look for the characteristic C=O stretch at ~1650 cm⁻¹) and ¹H NMR (confirming the presence of the amide N-H proton, typically shifting between 8.0–10.0 ppm).

HBTU-mediated direct coupling workflow for N-substituted benzamide synthesis.

Protocol 2: Acid Chloride Intermediate (For Sterically Hindered Amines)

Rationale: When reacting highly sterically hindered amines, HBTU coupling may stall. In these specific cases, converting the acid to an acid chloride is a necessary, albeit harsher, alternative[2].

Step-by-Step Methodology:

-

Chlorination: Reflux the substituted benzoic acid with an excess of SOCl₂ for 2–3 hours[7].

-

Evaporation: Remove the excess SOCl₂ entirely under reduced pressure.

-

Causality: Residual SOCl₂ will violently exotherm upon the addition of the amine or solvent, leading to the degradation of the product and the formation of dark, tarry impurities.

-

-

Coupling & Workup: Dissolve the hindered amine in pyridine (which acts as both the solvent and an acid scavenger) and slowly add the benzoyl chloride intermediate[8]. Quench with dilute sulfuric acid to neutralize the pyridine, and extract the product using ethyl acetate[8].

Conclusion

The N-substituted benzamide scaffold is a cornerstone of modern drug discovery. By understanding the mechanistic causality behind their biological targets—whether chelating zinc in HDAC active sites, uncoupling NF-κB pathways, or modulating dopamine receptors—researchers can rationally design highly potent therapeutics. Coupled with self-validating synthetic workflows, this structural motif will continue to yield breakthrough candidates in oncology, neurology, and immunology.

References

-

Mechanism of action for N-substituted benzamide-induced apoptosis. NIH PMC / British Journal of Cancer. 5

-

N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. NIH PMC.4

-

Antidepressant effect after acute and subacute administration of novel n-substituted benzamides. Farmacia Journal. 6

-

A Comparative Analysis of N-Substituted Benzamides on Bioactivity. Benchchem. 1

-

An In-depth Technical Guide to N-arylbenzamide Derivatives. Benchchem. 7

-

Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities. Thieme Connect. 3

-

Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. ACS Publications / Journal of Medicinal Chemistry. 2

-

Synthesis and biological activities of local anesthetics. RSC Publishing. 8

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 4. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and biological activities of local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09287K [pubs.rsc.org]

The Benzamide Scaffold: A Technical Guide to the Discovery, History, and Rational Design of Novel Therapeutics

Executive Summary

The benzamide scaffold—a simple aromatic ring attached to a carboxamide group—has proven to be one of the most versatile and enduring pharmacophores in medicinal chemistry. As a Senior Application Scientist overseeing drug discovery pipelines, I have witnessed the evolution of benzamides from serendipitous psychiatric drugs to rationally designed, targeted epigenetic modulators in oncology. This technical whitepaper provides an in-depth exploration of the history, mechanistic structure-activity relationships (SAR), and the rigorous experimental workflows underlying the development of novel benzamide compounds.

Historical Evolution: From Serendipity to Epigenetic Targeting

The pharmacological journey of benzamides began in the mid-20th century, driven more by serendipitous clinical observation than rational design[1]. Initially, researchers modifying the antiarrhythmic agent procainamide discovered metoclopramide, a potent antiemetic that acts as a dopamine D2 receptor antagonist[1]. This discovery pivoted the focus of benzamides toward the central nervous system. Subsequent structural modifications yielded sulpiride and amisulpride, atypical antipsychotics that selectively antagonize mesolimbic dopamine D2 and D3 receptors, drastically reducing the extrapyramidal side effects associated with classical phenothiazines[2].

However, the modern renaissance of the benzamide scaffold lies in oncology, specifically in the inhibition of Histone Deacetylases (HDACs). Aberrant HDAC activity leads to the silencing of tumor suppressor genes, driving malignant cellular transformation[3]. While early HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA/vorinostat) were pan-HDAC inhibitors, they suffered from broad off-target toxicities. The breakthrough discovery that o-aminobenzamides could selectively inhibit Class I HDACs (HDAC1, 2, and 3) revolutionized the field. This targeted approach led to the clinical development of benzamide-based epigenetic drugs such as entinostat (MS-275), mocetinostat (MGCD0103), and chidamide (tucidinostat)[4].

Mechanistic Grounding: The HDAC Inhibitor Pharmacophore

The rational design of benzamide HDAC inhibitors relies on a well-defined tripartite pharmacophore that dictates enzyme binding and isotype selectivity:

-

Zinc-Binding Group (ZBG): The o-aminobenzamide moiety acts as the ZBG. Unlike hydroxamic acids, which aggressively chelate zinc across all HDAC classes, the o-aminobenzamide forms a highly specific, bidentate chelation complex with the catalytic Zn²⁺ ion[3]. Furthermore, it exploits a 14-Å internal cavity (the "foot pocket") adjacent to the active site, which is uniquely accessible in Class I HDACs, thereby conferring isotype selectivity[4].

-

Hydrophobic Linker: A carbon chain or aromatic system that spans the narrow, hydrophobic channel leading to the active site, stabilizing the molecule through Van der Waals interactions[5].

-

Surface Recognition Cap: A bulky, solvent-exposed group that interacts with the rim of the HDAC active site. This region dictates cellular permeability, pharmacokinetic properties, and secondary protein-protein interactions[3].

Logical flow of the benzamide HDAC inhibitor pharmacophore binding.

Structure-Activity Relationship (SAR) and Isoform Selectivity

The substitution pattern on the benzamide ring profoundly impacts isoform selectivity. For instance, an unsubstituted o-aminobenzamide (as seen in entinostat) generally targets HDAC1 and HDAC2 with sub-micromolar affinity, while showing weaker activity against HDAC3[4][6]. However, introducing a substituent at the 2-position of the aniline ring (e.g., a 2-methylamino or 2-fluoro group) can dramatically shift the binding geometry, yielding highly selective HDAC3 inhibitors[7].

Table 1: Comparative IC₅₀ Values of Key Benzamide HDAC Inhibitors

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 (Class IIb) IC₅₀ (nM) |

| Entinostat (MS-275) | ~100 - 500 | ~100 - 500 | ~1,000 - 2,000 | >10,000 |

| Mocetinostat (MGCD0103) | ~150 | ~290 | ~1,500 | >10,000 |

| Chidamide | ~95 | ~160 | ~67 | >10,000 |

| Compound 16 (HDAC3 Selective) | >10,000 | >10,000 | ~30 | >10,000 |

(Note: Data synthesized from comprehensive biochemical profiling studies[6][7].)

Experimental Methodologies: Synthesis and Validation Workflows

To ensure reproducibility and scientific integrity, drug discovery protocols must be designed as self-validating systems. Below are the standard operating procedures for synthesizing and evaluating novel benzamides.

Step-by-step experimental workflow for validating novel benzamide HDAC inhibitors.

Protocol 1: Chemical Synthesis of o-Aminobenzamide Derivatives

Objective: Synthesize an entinostat analog by coupling a functionalized carboxylic acid (linker-cap) with 1,2-phenylenediamine (ZBG). Causality & Logic: 1,2-phenylenediamine is highly nucleophilic but prone to double-acylation and oxidation. We utilize HBTU (a mild coupling reagent) and precisely control stoichiometry to ensure selective mono-acylation without the need for harsh heating[3]. Methodology:

-

Activation: Dissolve 1.0 equivalent of the carboxylic acid (e.g., 4-(pyridin-3-ylmethoxycarbonylamino)methylbenzoic acid) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere to prevent oxidation.

-

Coupling Reagent Addition: Add 1.2 equivalents of HBTU and 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, allowing HBTU to form an active ester intermediate[3]. Stir for 30 minutes at room temperature.

-

Amine Addition: Slowly add 1.5 equivalents of 1,2-phenylenediamine. Self-Validation: The slight excess of the diamine statistically favors mono-acylation over di-acylation.

-

Reaction Monitoring: Monitor the reaction via TLC (Dichloromethane:Methanol 9:1) and LC-MS. The disappearance of the active ester mass peak confirms completion.

-

Workup & Purification: Quench with water, extract with ethyl acetate, and wash with brine. Purify the crude product using silica gel column chromatography to isolate the pure o-aminobenzamide[8].

Protocol 2: In Vitro Fluorometric HDAC Inhibition Assay

Objective: Determine the IC₅₀ of the synthesized benzamide against recombinant HDAC1. Causality & Logic: We utilize a fluorogenic substrate (Fluor de Lys) that mimics an acetylated lysine residue. When deacetylated by HDAC1, the substrate becomes susceptible to a developer enzyme, which cleaves it to release a fluorophore. Inhibiting HDAC1 prevents this cascade, resulting in a quantifiable decrease in fluorescence[6]. Methodology:

-

Reagent Preparation: Prepare serial dilutions of the benzamide compound (from 10 μM down to 1 nM) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Enzyme Incubation: In a 96-well black microplate, combine 10 μL of the compound dilution with 15 μL of recombinant human HDAC1 enzyme (optimized concentration). Self-Validation Controls: Include a "No Enzyme" well (background fluorescence) and a "Positive Control" well containing 1 μM Trichostatin A (TSA), a potent pan-HDAC inhibitor, to ensure assay dynamic range.

-

Substrate Addition: Add 25 μL of the fluorogenic substrate (50 μM final concentration). Incubate at 37°C for 30 minutes.

-

Development: Add 50 μL of the developer solution (containing trypsin-like activity and 2 μM TSA to stop further HDAC activity). Incubate for 15 minutes at room temperature.

-

Quantification: Read the plate on a fluorometer (Excitation: 360 nm, Emission: 460 nm). Calculate percentage inhibition relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis[6].

Future Perspectives: Targeted Protein Degradation (PROTACs)

The benzamide scaffold is not limited to traditional, reversible inhibition. Recently, entinostat has been repurposed as a warhead for Proteolysis Targeting Chimeras (PROTACs). By tethering the surface recognition cap of entinostat to an E3 ligase ligand (such as a Von Hippel-Lindau (VHL) ligand) via a flexible linker, researchers can induce the ubiquitination and subsequent proteasomal degradation of Class I HDACs[9]. This approach transforms a reversible inhibitor into an irreversible degrader, potentially overcoming drug resistance in refractory cancers and opening a new frontier for benzamide-based therapeutics.

References

- The Enduring Scaffold: A Technical Guide to the Discovery and History of Novel Benzamide Deriv

- The Benzamides: A Journey from Chemical Curio to Therapeutic Cornerstone. BenchChem.

- Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities. Thieme Connect.

- Potency of hydroxamic acid and benzamide HDAC inhibitors against HDAC1-10.

- Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. PMC / Taylor & Francis.

- Chapter 14: Discovery of HDAC-Inhibiting Multi-Target Inhibitors. RSC Books.

- Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. PMC.

- A 'click' chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras. PMC.

- Synthesis methods of histone deacetylase inhibitors (hdacis).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2009076206A1 - Synthesis methods of histone deacetylase inhibitors (hdacis) - Google Patents [patents.google.com]

- 9. A ‘click’ chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Amide Coupling for the Synthesis of 2-Ethyl-N-methylbenzamide

Introduction: Navigating the Challenges of Amide Bond Formation

The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals and functional materials. Consequently, the development of robust and efficient methods for amide bond formation remains a critical focus in organic synthesis. While numerous protocols exist, their application to specific targets is not always trivial. The synthesis of 2-Ethyl-N-methylbenzamide, a disubstituted benzamide, presents a common yet illustrative challenge: the coupling of a sterically hindered carboxylic acid (2-ethylbenzoic acid) with a secondary amine (methylamine). The ortho-ethyl group can impede the approach of the amine to the activated carboxylic acid, potentially leading to lower yields or requiring harsher reaction conditions.

This document provides a detailed guide for researchers, scientists, and drug development professionals on three distinct and reliable protocols for the synthesis of 2-Ethyl-N-methylbenzamide. As a senior application scientist, this guide moves beyond simple step-by-step instructions to explain the underlying chemical principles and the rationale behind procedural choices. We will explore a classic carbodiimide-mediated approach, a highly efficient method using a modern uronium salt-based reagent, and the traditional acyl chloride route. Each protocol is designed to be a self-validating system, offering insights into troubleshooting and optimization for this and similar challenging coupling reactions.

Protocol 1: EDC/HOBt-Mediated Carbodiimide Coupling

This approach is one of the most widely used methods for amide bond formation due to its operational simplicity and the commercial availability and water-solubility of the reagents, which simplifies purification.[1][2] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) serves as the activating agent, converting the carboxylic acid into a reactive O-acylisourea intermediate.[1][3] However, this intermediate can rearrange into an unreactive N-acylurea byproduct, reducing the yield.[1] To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt rapidly traps the O-acylisourea intermediate to form a more stable HOBt-active ester, which then efficiently reacts with the amine to form the desired amide.[4][5]

Experimental Protocol: EDC/HOBt Coupling

Materials:

-

2-Ethylbenzoic acid

-

Methylamine solution (e.g., 2.0 M in THF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine (saturated NaCl solution)

-

Anhydrous Na₂SO₄ or MgSO₄

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator and purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-ethylbenzoic acid (1.0 eq.), HOBt (1.2 eq.), and anhydrous DCM. Stir the mixture at room temperature until all solids dissolve.

-

Amine Addition: Add methylamine solution (1.1 eq.) and DIPEA (2.0 eq.) to the flask. The base is crucial for neutralizing the HCl salt of EDC and the HOBt, as well as ensuring the amine is in its free-base form.

-

Activation: Cool the reaction mixture to 0 °C in an ice bath. Once cooled, add EDC·HCl (1.2 eq.) portion-wise to manage any potential exotherm.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Reaction progress should be monitored by an appropriate technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching & Work-up: Upon completion, dilute the reaction mixture with additional DCM. Transfer the solution to a separatory funnel.

-

Aqueous Washes: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), and finally with brine.[6]

-

Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to yield pure 2-Ethyl-N-methylbenzamide.

Protocol 2: High-Efficiency Coupling with HATU

For more challenging substrates, such as the sterically hindered 2-ethylbenzoic acid, uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) offer superior performance.[6][7] HATU is renowned for its rapid reaction kinetics and high efficiency, even with sterically demanding couplings.[6][8] Its mechanism involves the formation of a highly reactive OAt-active ester, which is more reactive than the corresponding HOBt ester, leading to faster and more complete conversions.[6] The use of HATU often results in cleaner reactions and higher yields, making it a preferred choice in medicinal chemistry despite its higher cost.[6][8]

Experimental Protocol: HATU Coupling

Materials:

-

2-Ethylbenzoic acid

-

Methylamine solution (e.g., 2.0 M in THF)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Lithium Chloride (LiCl) solution (e.g., 5% aqueous)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-ethylbenzoic acid (1.0 eq.) in anhydrous DMF.

-

Reagent Addition: Add HATU (1.1 eq.) and DIPEA (3.0 eq.) to the solution. Stir for 10-15 minutes at room temperature. This "pre-activation" step allows for the formation of the reactive OAt-ester.[6]

-

Amine Coupling: Add the methylamine solution (1.2 eq.) dropwise to the activated mixture.

-

Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor for completion by TLC or LC-MS. These reactions are typically much faster than EDC couplings.

-

Work-up: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Aqueous Washes: Transfer to a separatory funnel and wash with a 5% LiCl solution (this helps to remove DMF), followed by saturated NaHCO₃ solution, and finally brine. Repeat the aqueous washes if necessary to completely remove DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography to obtain the final product.

Protocol 3: Acyl Chloride Formation and Aminolysis

This classic, two-step method is a powerful and often cost-effective way to synthesize amides.[9][10] The first step involves converting the carboxylic acid to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10] The acyl chloride is then reacted with the amine in a process called aminolysis.[11] This reaction is typically fast and high-yielding due to the high electrophilicity of the acyl chloride.[11] However, this method requires careful handling of moisture-sensitive and corrosive reagents and strict anhydrous conditions to prevent hydrolysis of the acyl chloride back to the carboxylic acid.[9][11]

Experimental Protocol: Acyl Chloride Route

Materials:

-

2-Ethylbenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Catalytic amount of anhydrous DMF (if using oxalyl chloride)

-

Methylamine solution (e.g., 2.0 M in THF)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

Step A: Formation of 2-Ethylbenzoyl Chloride

-

Reaction Setup: In a fume hood, add 2-ethylbenzoic acid (1.0 eq.) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).

-

Chlorination: Add thionyl chloride (2.0-3.0 eq.) dropwise. The reaction is typically performed neat or in a solvent like DCM.

-

Reaction: Gently heat the mixture to reflux (approx. 40-60 °C) for 1-2 hours. The evolution of SO₂ and HCl gas will be observed. The reaction is complete when gas evolution ceases.

-

Isolation of Acyl Chloride: Remove the excess thionyl chloride by distillation or under reduced pressure. The crude 2-ethylbenzoyl chloride is often a yellow-to-brown oil and is typically used immediately in the next step without further purification.

Step B: Aminolysis

-

Reaction Setup: Dissolve the crude 2-ethylbenzoyl chloride in anhydrous DCM and cool the flask to 0 °C in an ice bath.

-

Amine Addition: In a separate flask, dissolve methylamine solution (1.1 eq.) and a base like triethylamine (1.5 eq.) in anhydrous DCM. The base is essential to neutralize the HCl byproduct generated during the reaction.[11]

-

Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C. The reaction is often highly exothermic.[11]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC or LC-MS.

-

Work-up and Purification: Follow the same work-up (Step 5) and purification (Step 8) procedures described in Protocol 1.

Data and Protocol Comparison

| Feature | Protocol 1: EDC/HOBt | Protocol 2: HATU | Protocol 3: Acyl Chloride |

| Key Reagents | EDC·HCl, HOBt, DIPEA | HATU, DIPEA | SOCl₂ or Oxalyl Chloride, TEA |

| Typical Time | 12-24 hours | 1-4 hours | 2-4 hours (total) |

| Temperature | 0 °C to Room Temp | Room Temperature | 0 °C to Reflux |

| Pros | Cost-effective, water-soluble byproducts, mild conditions.[1][12] | High yields, fast reactions, effective for hindered substrates.[6][8] | Very cost-effective, high reactivity, scalable.[10][11] |

| Cons | Slower reactions, potential for N-acylurea byproduct.[1][12] | High reagent cost, requires anhydrous conditions. | Harsh/corrosive reagents, moisture-sensitive, two steps.[9][11] |

Visualization of Workflow and Mechanism

Caption: General experimental workflow for amide synthesis.

Caption: Mechanism of HATU-mediated amide coupling.

References

-

Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

-

Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). [Link]

-

Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling...[Link]

-

Chemguide. (n.d.). the preparation of amides. [Link]

-

Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride). [Link]

-

ACS Publications. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. [Link]

-

ACS Publications. (n.d.). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

-

Organic Chemistry Portal. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]

-

PatSnap Eureka. (2026, February 28). Amide Chain Limitations – Addressing with Unique Reactants. [Link]

-

ResearchGate. (n.d.). Coupling Reagents. [Link]

-

Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

High-yield synthesis of N-methylated benzamides

High-Yield Synthesis of N-Methylated Benzamides: Application Notes and Protocols

Introduction & Strategic Importance

N-methylated benzamides are critical pharmacophores and versatile intermediates in organic synthesis, medicinal chemistry, and agrochemical development. They serve as the structural backbone for numerous bioactive compounds, including potent phosphodiesterase 10A (PDE10A) inhibitors, antipsychotic agents (e.g., amisulpride), and insect repellents (e.g., DEET)[1][2][3].

Achieving high-yield, monoselective N-methylation of primary and secondary benzamides presents a unique synthetic challenge. Traditional methods often suffer from poor regioselectivity (O-alkylation vs. N-alkylation) and over-alkylation (yielding tertiary amides)[4]. As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, detailing the mechanistic causality behind reagent selection and providing self-validating protocols for both traditional acylation and advanced direct N-methylation methodologies.

Mechanistic Rationale: Overcoming Alkylation Challenges

The Pitfalls of Traditional Methyl Iodide (MeI)

Direct methylation of amides using methyl iodide (MeI) under basic conditions frequently results in competitive O-alkylation or exhaustive N-bis-methylation[4][5]. The ambident nature of the amide anion means that the outcome is highly substrate-dependent. Furthermore, MeI is highly toxic and volatile, posing significant safety and environmental concerns.

The Quaternary Ammonium Salt Advantage

To achieve strict monoselectivity, modern protocols utilize quaternary ammonium salts, specifically Phenyltrimethylammonium iodide (PhMe₃NI) , as solid methylating agents[5][6].

-

Causality: PhMe₃NI operates via a direct nucleophilic substitution mechanism rather than thermal decomposition into MeI[5]. This controlled methyl transfer prevents the formation of bis-methylated byproducts.

-

Base Selection: The use of Cesium Carbonate (Cs₂CO₃) is critical. As a stronger and more soluble base in organic solvents compared to KOH, it efficiently deprotonates the benzamide without inducing aqueous hydrolysis of the substrate[5][6].

Nucleophilic Acyl Substitution (The "Bottom-Up" Approach)

When direct methylation of a complex primary amide is unfeasible, the most robust alternative is the acylation of an N-methylamine with a benzoyl chloride derivative[7]. This nucleophilic acyl substitution bypasses the regioselectivity issues of direct methylation entirely, guaranteeing a 100% N-methylated structural motif, albeit requiring the handling of moisture-sensitive acid chlorides.

Quantitative Data: Methodological Comparison

The following table summarizes the efficiency, selectivity, and operational parameters of three distinct N-methylation strategies.

| Synthesis Strategy | Reagents / Catalyst | Temp (°C) | Yield Range | Monoselectivity | Key Advantage |

| Direct N-Methylation | PhMe₃NI, Cs₂CO₃, Toluene | 120°C | 85–92% | Excellent (>95%) | Solid reagent, no over-alkylation[5]. |

| Acyl Substitution | Benzoyl Chloride, MeNH₂, TEA | 0°C to RT | 90–95% | Absolute (100%) | Highly reliable, easily scalable[7]. |

| Borrowing Hydrogen | [Co]/PP₃, MeOH, Cs₂CO₃ | 130°C | 65–99% | High | Uses green MeOH as C1 source[8]. |

Experimental Protocols

Protocol A: Monoselective N-Methylation using PhMe₃NI

This protocol is optimized for substrates where pre-existing amide bonds must be selectively methylated without disrupting other functional groups.

Materials Required:

-

Benzamide substrate (1.0 equiv)

-

Phenyltrimethylammonium iodide (PhMe₃NI) (1.2 equiv)

-

Cesium carbonate (Cs₂CO₃) (1.5 equiv)

-

Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

-